molecular formula C11H12ClN3S B1467498 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine CAS No. 1248273-47-3

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Cat. No.: B1467498
CAS No.: 1248273-47-3
M. Wt: 253.75 g/mol
InChI Key: VWZZRUIVEKTKAR-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12ClN3S and its molecular weight is 253.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to various downstream effects.

Biochemical Pathways

The biochemical pathways affected by 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine are likely related to energy production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.

Biochemical Analysis

Biochemical Properties

6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes that rely on kinase activity . Additionally, this compound may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By affecting these transcription factors, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, cell signaling pathways, and metabolic processes .

Biological Activity

6-Chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with specific substituents that may influence its interaction with biological targets, making it a candidate for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3SC_{10}H_{10}ClN_3S, with a molar mass of approximately 239.72 g/mol. The compound contains a chlorine atom at the 6-position, a methyl group at the 2-position, and an N-(2-(thiophen-2-yl)ethyl) group at the 4-position of the pyrimidine ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₃S
Molar Mass239.72 g/mol
CAS Number1248273-47-3

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of related derivatives. For instance, compounds exhibiting structural similarities demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties . Additionally, these derivatives showed synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole.

Enzyme Inhibition

The compound has been reported to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests potential applications in treating bacterial infections by targeting critical pathways involved in bacterial DNA replication and folate metabolism.

Case Studies

  • Antibacterial Efficacy : A study focused on a series of pyrimidine derivatives, including those structurally related to our compound, highlighted their effectiveness against resistant strains of bacteria. The research documented significant reductions in biofilm formation, which is critical in chronic infections .
  • Synergistic Effects : Another investigation revealed that certain derivatives could lower the MICs of conventional antibiotics, showcasing their potential as adjuvants in antibiotic therapy . This is particularly relevant given the rising issue of antibiotic resistance.

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors within microbial cells. This interaction can lead to modulation of enzymatic activity or disruption of cellular processes essential for bacterial survival.

Properties

IUPAC Name

6-chloro-2-methyl-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-8-14-10(12)7-11(15-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZZRUIVEKTKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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